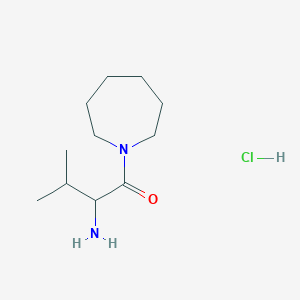

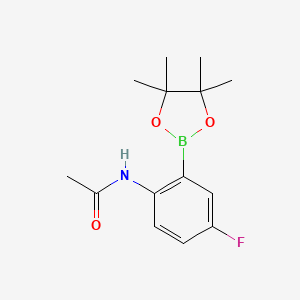

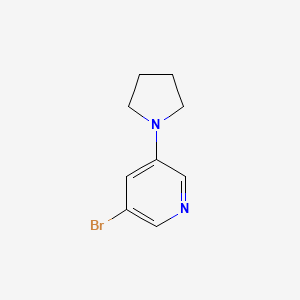

![molecular formula C6H4FN3 B1441948 6-Fluoro-[1,2,4]triazolo[4,3-a]piridina CAS No. 1019024-79-3](/img/structure/B1441948.png)

6-Fluoro-[1,2,4]triazolo[4,3-a]piridina

Descripción general

Descripción

The compound “6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine” belongs to the class of triazolopyridines, which are nitrogenous heterocyclic compounds . Triazolopyridines have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones is reported .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and IR spectrum of a similar compound, 8-methyl-4-{[3-(3,4-dimethoxy)benzylideneamino]-1H-[1,2,4]-triazolo-5-yl)thio]-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, were reported .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

6-Fluoro-[1,2,4]triazolo[4,3-a]piridina: los derivados se han sintetizado y evaluado por su potencial como agentes antibacterianos. Estos compuestos han mostrado actividades antibacterianas moderadas a buenas contra bacterias grampositivas y gramnegativas. Por ejemplo, ciertos derivados exhibieron actividades antibacterianas superiores contra Staphylococcus aureus y Escherichia coli, comparables al agente antibacteriano de primera línea ampicilina .

Propiedades Antidiabéticas

El andamiaje triazolo[4,3-a]piridina es un farmacóforo clave en el desarrollo de fármacos antidiabéticos. Está notablemente presente en sitagliptina fosfato, un medicamento utilizado para tratar la diabetes mellitus tipo II. Esto destaca la importancia del compuesto en la síntesis de fármacos que pueden regular los niveles de azúcar en la sangre .

Antiagregación Plaquetaria

Se ha encontrado que los derivados de triazolo[4,3-a]piridina poseen propiedades de antiagregación plaquetaria. Esta aplicación es crucial en el desarrollo de tratamientos para enfermedades cardiovasculares donde es necesaria la prevención de coágulos sanguíneos .

Actividad Antifúngica

El marco estructural de la triazolo[4,3-a]piridina se ha utilizado en la síntesis de compuestos con propiedades antifúngicas. Estos compuestos pueden usarse potencialmente para tratar infecciones fúngicas, proporcionando una alternativa a los medicamentos antifúngicos existentes .

Efectos Antimaláricos

La investigación ha indicado que los derivados de triazolo[4,3-a]piridina pueden exhibir actividad antimalárica. Esto los hace valiosos en la lucha continua contra la malaria, una enfermedad que continúa teniendo un impacto significativo en las regiones tropicales y subtropicales .

Actividad Antituberculosa

La lucha contra la tuberculosis (TB) se ha visto reforzada por el descubrimiento de derivados de triazolo[4,3-a]piridina con propiedades antituberculosas. Estos compuestos podrían desarrollarse en nuevos tratamientos para la TB, que sigue siendo un importante desafío para la salud mundial .

Propiedades Anticonvulsivas

Los derivados de triazolo[4,3-a]piridina también se han explorado por sus propiedades anticonvulsivas. Esta aplicación es importante para el desarrollo de nuevos medicamentos para el tratamiento y manejo de la epilepsia y otros trastornos convulsivos .

Orientación Terapéutica de FABP

Las proteínas de unión a ácidos grasos (FABP), particularmente FABP4 y FABP5, son posibles objetivos terapéuticos para trastornos como la dislipidemia, la enfermedad coronaria y la diabetes. Los derivados de triazolo[4,3-a]piridina pueden desempeñar un papel en el desarrollo de terapias dirigidas a estas proteínas .

Mecanismo De Acción

Target of Action

The primary targets of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .

Mode of Action

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the kinase activity of these proteins, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine affects several biochemical pathways. It leads to a decrease in the signaling pathways that promote cell proliferation and angiogenesis . This results in a reduction in the growth of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have satisfactory activity compared to lead compounds

Result of Action

The result of the action of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is a decrease in the growth of cancer cells. It has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Furthermore, it has been found to induce the late apoptosis of A549 cells .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), where 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine acts as an inhibitor . This interaction is significant in cancer immunotherapy as it helps in modulating the immune response. Additionally, this compound has been shown to interact with aryl hydrocarbon receptors (AhR), influencing the transcription of downstream genes and promoting skin barrier repair .

Cellular Effects

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce rapid nuclear enrichment of AhR, triggering the transcription of downstream genes . This leads to significant cellular effects, including the promotion of skin barrier repair and the alleviation of psoriasis-like skin lesions in mouse models . Furthermore, 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine has shown potential in inhibiting the growth of cancer cells by targeting specific signaling pathways .

Molecular Mechanism

The molecular mechanism of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine involves several key interactions at the molecular level. This compound binds to the active site of IDO1, inhibiting its catalytic activity and thereby modulating the immune response . Additionally, it interacts with AhR, leading to the activation of downstream signaling pathways and changes in gene expression . These interactions result in various biological effects, including anti-inflammatory and anticancer activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability and retains its biological activity over extended periods . Long-term exposure to 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine has been associated with sustained inhibition of IDO1 activity and prolonged modulation of immune responses .

Dosage Effects in Animal Models

The effects of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its pharmacokinetics and pharmacodynamics . The interaction with IDO1 and other enzymes plays a crucial role in its metabolic pathways and overall biological effects .

Transport and Distribution

The transport and distribution of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, it accumulates in specific compartments, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is essential for its activity and function. This compound is directed to specific cellular compartments, including the nucleus and cytoplasm, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in its subcellular localization and overall biological effects .

Propiedades

IUPAC Name |

6-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHZNOHNAOXSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

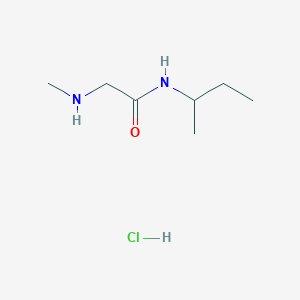

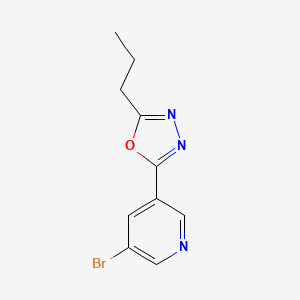

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1441878.png)

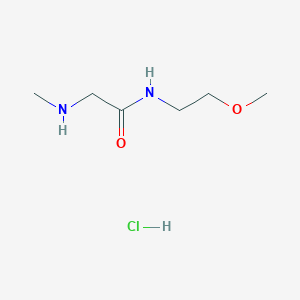

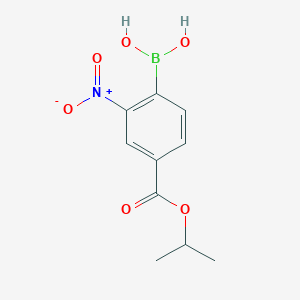

![8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)

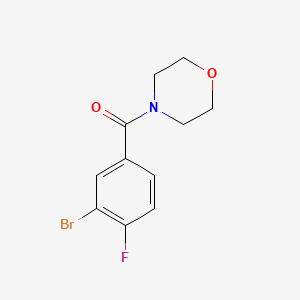

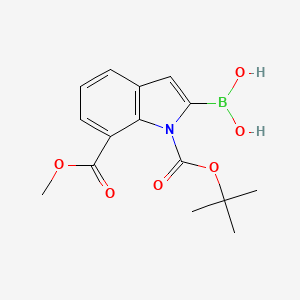

![tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1441886.png)

![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)